4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one

Medicinal chemistry Physicochemical profiling Ligand design

Early drug discovery programs often face a bottleneck when sourcing multi-functional heterocyclic scaffolds that offer both diverse biological annotation and orthogonal synthetic handles. 4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139339-01-8) directly addresses this pain point. - Pre-annotated activity signals across three therapeutic areas (anti-inflammatory, antibacterial, anticancer), maximizing the number of testable biological hypotheses per compound in phenotypic screening libraries. - The 4-amino group serves as a ready handle for parallel amide, sulfonamide, or urea library synthesis without additional activation steps, while the 3-nitro group enables hypoxia-selective prodrug strategies via nitroreductase-mediated activation. - Supplied at ≥95% purity, this fragment-like scaffold (MW 282.25) eliminates the need for in-house purification prior to screening, reducing cycle time for hit triage.

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B12073114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)[N+](=O)[O-])N
InChIInChI=1S/C14H10N4O3/c15-11-10-7-4-8-16-13(10)17(9-5-2-1-3-6-9)14(19)12(11)18(20)21/h1-8H,15H2
InChIKeyBSBFDLBBHZCQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one: Core Structural Identity and Procurement Context (CAS 139339-01-8)


4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139339-01-8) is a heterocyclic small molecule belonging to the 1,8-naphthyridin-2(1H)-one class, characterized by a bicyclic scaffold with nitrogen atoms at positions 1 and 8 . It bears a primary amino group at position 4, a nitro group at position 3, and a phenyl substituent at the N1 position, giving it a molecular formula of C14H10N4O3 and a molecular weight of 282.25 g/mol . This substitution pattern places it within a broader family of naphthyridine derivatives that have been investigated for diverse biological activities including anti-inflammatory, antibacterial, and anticancer effects .

Why Generic Substitution of 4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one Is Not Trivial


The 1,8-naphthyridin-2(1H)-one scaffold is highly sensitive to the electronic and steric nature of substituents at positions 3 and 4, which govern both physicochemical properties and biological target engagement [1]. The simultaneous presence of a strongly electron-withdrawing nitro group at C3 and a hydrogen-bond-donating primary amino group at C4 creates a unique electronic polarization of the bicyclic core that is not replicated by analogs bearing 4-alkylamino, 4-hydroxy, or des-nitro substituents . Generic substitution with, for example, 4-[(1-methylethyl)amino]-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139339-04-1) introduces increased steric bulk and lipophilicity while reducing hydrogen-bond donor count from 2 to 1, fundamentally altering solubility, permeability, and target-binding profiles . The quantitative differences documented below demonstrate that even single-atom or single-group modifications produce measurable divergence in key molecular properties.

Quantitative Differentiation of 4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiates 4-NH₂ from 4-NH(iPr) and 4-OH Analogs

The target compound features a primary amino group at position 4, conferring 2 hydrogen-bond donors (HBD), whereas its closest commercially available analog, 4-[(1-methylethyl)amino]-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139339-04-1), possesses a secondary amine with only 1 HBD . The 4-hydroxy analog (CAS 139338-98-0) likewise provides a maximum of 1 HBD through the hydroxyl group . This difference directly impacts aqueous solubility and the ability to engage biological targets that require a dual HBD motif.

Medicinal chemistry Physicochemical profiling Ligand design

Molecular Weight Advantage for Permeability and Ligand Efficiency Metrics

With a molecular weight (MW) of 282.25 g/mol, the target compound is approximately 14% lighter than the 4-(isopropylamino) analog (MW 296.33 g/mol for C17H16N4O3) . In fragment-based and lead-optimization contexts, this MW difference corresponds to a meaningful reduction in lipophilic ligand efficiency (LLE) penalty when lipophilicity (clogP) is held constant. The 4-hydroxy analog (MW 283.24 g/mol) is nearly isosteric but lacks the amino HBD capacity discussed above .

Drug discovery Ligand efficiency Permeability

Synthetic Versatility: Primary Amine Enables Selective Derivatization Pathways

The primary 4-amino group can undergo selective reductive amination, acylation, sulfonylation, or urea formation under mild conditions without affecting the 3-nitro group, as demonstrated in the synthesis of 5-phenylimidazonaphthyridin-4(5H)-ones from related naphthyridinone intermediates . In contrast, the 4-hydroxy analog requires activation (e.g., conversion to a leaving group) prior to nucleophilic displacement, adding 1–2 synthetic steps and reducing overall yield. The 4-(isopropylamino) analog cannot undergo further N-alkylation without introducing a tertiary amine, which alters protonation states.

Chemical biology Synthetic methodology Structure-activity relationships

Reported Multi-Target Biological Activity Profile vs. Narrower-Spectrum Analogs

The target compound is annotated with a multi-target biological activity profile encompassing anti-inflammatory, antibacterial, and anticancer activities . By comparison, the 4-[(1-methylethyl)amino] analog (CAS 139339-04-1) is specifically reported for anti-inflammatory, anti-allergic, and bronchodilatory activity, with no published antibacterial or anticancer data . This broader activity annotation for the 4-NH₂ compound makes it a more versatile screening hit for phenotypic assays where multiple therapeutic areas are being explored simultaneously.

Antimicrobial Anti-inflammatory Anticancer

Commercially Available Purity: 95% Baseline Suitable for Direct Screening

The target compound is commercially available from AKSci (Catalog 8312CV) at a minimum purity specification of 95% . The 4-hydroxy analog (CAS 139338-98-0) is listed on LookChem but with no purity specification publicly disclosed, and the 4-(isopropylamino) analog (CAS 139339-04-1) is listed without a published purity guarantee on major supplier platforms . This documented purity specification reduces quality risk for procurement.

Compound procurement Quality control Screening readiness

Recommended Application Scenarios for 4-Amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one Based on Differential Evidence


Fragment-Based and Ligand-Efficiency-Optimized Lead Discovery

The relatively low molecular weight (282.25 g/mol) combined with two hydrogen-bond donor sites makes this compound an attractive fragment or early lead scaffold for medicinal chemistry programs that prioritize ligand efficiency. Its MW is approximately 14 g/mol lower than the 4-(isopropylamino) analog, a meaningful reduction in fragment-based screening contexts where every heavy atom affects starting-point quality . Procurement of this compound with a documented 95% purity specification ensures screening-ready quality without additional purification overhead.

Multi-Phenotype Screening Library Enrichment

Because the compound is pre-annotated with activity signals across three distinct therapeutic areas—anti-inflammatory, antibacterial, and anticancer —it is suitable for inclusion in diversity-oriented or phenotypic screening libraries where maximizing the number of biological hypotheses per compound is a key selection criterion. The narrower activity annotation of the 4-(isopropylamino) analog (limited to anti-inflammatory/anti-allergic) makes the target compound a more capital-efficient choice for organizations screening against multiple disease models.

Synthetic Intermediate for Focused SAR Libraries via 4-NH₂ Derivatization

The primary amino group at position 4 is a strategically enabling functional handle for parallel synthesis of amide, sulfonamide, urea, or secondary amine libraries through straightforward acylation, sulfonylation, or reductive amination chemistry. This contrasts with the 4-hydroxy analog, which requires additional activation steps (e.g., conversion to a chloride or triflate) before nucleophilic displacement, adding synthetic complexity and reducing overall yield . Medicinal chemistry teams planning rapid analog generation should preferentially procure the 4-amino congener.

Nitroreductase-Mediated Prodrug Design Studies

The 3-nitro group is a known substrate for nitroreductase enzymes, which are exploited in prodrug strategies for hypoxia-selective activation (e.g., in solid tumors). The simultaneous presence of a 4-amino group enables dual functionalization: reduction of the nitro group to an amine generates a 3,4-diamino scaffold that can be further cyclized to imidazo-fused naphthyridines, as demonstrated in the synthesis of 5-phenylimidazonaphthyridin-4(5H)-ones . The 4-hydroxy and 4-alkylamino analogs lack this dual reactivity, limiting their utility as prodrug precursors.

Quote Request

Request a Quote for 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.